5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Scientific Research Applications
Polymerization Catalysts
Research on new C2v- and chiral C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties has been conducted. These catalysts demonstrate significant potential in the polymerization of ethene, highlighting the utility of certain bromothiophene derivatives in developing new catalysts for polymer production (Schmid et al., 2001).
Antimicrobial Properties
A solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones has shown that these compounds exhibit good antibacterial and antifungal activity. This suggests that bromothiophene derivatives could play a significant role in the development of new antimicrobial agents (Sharma et al., 2022).
Photochemical Synthesis
The photochemical behavior of halogeno-thiophenes, including bromothiophene derivatives, has been explored for the synthesis of 5-arylthiophene-2-carboxylic esters. This research provides insights into the reactivity and applications of these compounds in photochemical synthesis processes (D’Auria et al., 1989).
Silicon-Containing Molecules
Studies on the synthesis and optical properties of H-shaped silicon-containing molecules with bithiophene units have been conducted. These studies reveal the potential of bromothiophene derivatives in creating complex molecules with unique properties, suitable for applications in materials science (Naka et al., 2013).
Anticancer Activity
A Schiff base, E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, has been synthesized and shown to be effective in cytotoxic activity against the A549 cell line, suggesting potential applications in cancer research (M et al., 2022).
Optical Properties
Research into the optical properties of azo-based phenylthiophene Schiff bases has led to the synthesis of new organic materials with donor-acceptor systems. These materials exhibit unique optical properties, making them candidates for various applications in materials science (Shili et al., 2020).
properties
IUPAC Name |
5-[(5-bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3S/c10-6-2-1-4(16-6)3-5-7(13)11-9(15)12-8(5)14/h1-3H,(H2,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDLPSZANDQPMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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